Mometasone furoate-d8 is a deuterated form of mometasone furoate, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. Mometasone furoate itself is widely utilized in treating allergic rhinitis, asthma, and various skin conditions due to its ability to inhibit inflammatory responses. The deuterated version, mometasone furoate-d8, is particularly valuable in pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways and interactions within biological systems without interference from non-deuterated forms.
Mometasone furoate-d8 is classified as a synthetic corticosteroid. It belongs to the class of drugs known as glucocorticoids, which are characterized by their anti-inflammatory effects and ability to modulate immune responses. The compound is often categorized under the broader category of steroids due to its structural characteristics.
The synthesis of mometasone furoate-d8 typically involves the introduction of deuterium into the molecular structure of mometasone furoate through various chemical reactions. This process often utilizes isotopic labeling techniques during the synthesis of the parent compound.
The synthesis may include:
The detailed synthetic pathways for mometasone furoate-d8 are often proprietary or not fully disclosed in public literature, but they follow established methodologies for steroid synthesis and modification.
Mometasone furoate-d8 retains the core structure of mometasone furoate with the addition of deuterium atoms. The molecular formula for mometasone furoate is , while for mometasone furoate-d8, it is where D represents deuterium.
Mometasone furoate-d8 can participate in various chemical reactions typical of corticosteroids, including:
The stability and reactivity of mometasone furoate-d8 are influenced by its structural features, including functional groups that may be involved in these reactions. Understanding these reactions is crucial for predicting how the compound behaves in biological systems.
Mometasone furoate-d8 exerts its effects primarily through binding to glucocorticoid receptors within target cells. This binding leads to:
Research indicates that corticosteroids like mometasone furoate have a high affinity for glucocorticoid receptors, which facilitates their potent anti-inflammatory effects at low doses.
Relevant data on these properties can be crucial for formulation development and understanding how the compound behaves under different conditions.
Mometasone furoate-d8 is primarily used in scientific research, particularly in pharmacokinetic studies that require tracing the metabolism and distribution of corticosteroids within biological systems. Its applications include:
Mometasone furoate-D8 (C₂₇H₂₂D₈Cl₂O₆; MW: 529.5 g/mol) serves as an indispensable internal standard in bioanalytical method development for ANDA submissions of generic mometasone products [1] [2]. Its deuterated structure provides near-identical chromatographic behavior to non-deuterated mometasone furoate (MF), while mass spectrometry distinguishes the +8 Da mass shift. This enables precise quantification of MF in:
The compound’s documented traceability to United States Pharmacopeia (USP 1445470) and European Pharmacopoeia (Ph. Eur. M2900000) primary standards ensures method harmonization across global regulatory jurisdictions [1] [4].
Table 1: Comparative Properties of Mometasone Analogs
Parameter | Mometasone Furoate-D8 | Mometasone Furoate | EP Impurity D |
---|---|---|---|
Molecular Formula | C₂₇H₂₂D₈Cl₂O₆ | C₂₇H₃₀Cl₂O₆ | C₂₇H₂₉ClO₆ |
Molecular Weight | 529.5 g/mol | 521.4 g/mol | 485.0 g/mol |
CAS Registry | Not assigned | 83919-23-7 | 83881-09-8 |
Primary Use | Quantitative internal standard | API quantification | Impurity qualification |
Validation of MF-D8-integrated methods requires stringent protocols addressing deuterium-specific performance characteristics:
Cross-validation against non-deuterated pharmacopeial standards (USP 1445470) confirms method transferability between laboratories [4].
Suppliers establish formal traceability through:
This ensures measurement uncertainty of ≤0.5% for MF-D8-facilitated assays, meeting International Council for Harmonisation (ICH) Q2(R1) requirements [2] [4].
Custom synthesis of MF-D8 under current Good Manufacturing Practice (cGMP) requires:
Suppliers must maintain auditable trails for synthesis materials (e.g., deuterium sources) and analytical instrumentation calibrations to ensure regulatory defensibility [1] [4].
Table 2: Required Documentation for Regulatory Submissions
Document Type | Content Requirements | Regulatory Reference |
---|---|---|
Certificate of Analysis | Batch-specific purity, isotopic enrichment, storage conditions | ICH Q6A |
Stability Summary | Accelerated/real-time degradation studies (40°C/75% RH) | ICH Q1A(R2) |
Synthesis Report | Step-wise reaction scheme, purification methods | FDA GMP §211.194(a) |
Structural Report | ¹H-NMR, ¹³C-NMR, FTIR, HRMS spectra with peak assignments | USP <761> |
Note: RH = Relative Humidity; FTIR = Fourier Transform Infrared Spectroscopy; HRMS = High-Resolution Mass Spectrometry
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3